![molecular formula C19H21ClN2O3S B11598378 isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11598378.png)
isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, a chlorophenyl group, and various substituents that contribute to its chemical properties and potential applications. Thiazolopyrimidines are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . The reaction conditions often include the use of solvents like isopropyl alcohol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in various substituted thiazolopyrimidine derivatives.
Scientific Research Applications
Isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme function by occupying the active site or alter receptor signaling pathways by binding to receptor sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates: Similar in structure but with different substituents on the aryl group.
Methyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: Differing by the ester group (methyl instead of isopropyl).
Uniqueness
Isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of the isopropyl ester group and the 4-chlorophenyl moiety may enhance its binding affinity to certain biological targets, making it a valuable compound for further research and development.
Biological Activity
Isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS: 425660-09-9) is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C17H17ClN2O3S with a molar mass of approximately 364.85 g/mol. Its structure features a thiazolo and pyrimidine core, which are associated with various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C17H17ClN2O3S |
Molar Mass | 364.85 g/mol |
IUPAC Name | This compound |
CAS Number | 425660-09-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular pathways. It may inhibit certain enzyme functions or modulate receptor signaling pathways, leading to various biological effects including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various pathogens.
- Anticancer Properties : It may induce apoptosis in cancer cells by targeting specific molecular pathways.
Antimicrobial Activity
In vitro studies have demonstrated that isopropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl exhibits significant antimicrobial activity. For instance, a study evaluated its efficacy against multiple bacterial strains and reported minimum inhibitory concentration (MIC) values indicating strong antibacterial properties.
Anticancer Effects
Research indicates that this compound possesses anticancer activity. In cell line studies, it demonstrated cytotoxic effects against various cancer types. The structure–activity relationship (SAR) analysis revealed that modifications in the phenyl ring significantly influence its potency.
Case Studies
-
Study on Antimicrobial Efficacy :
- Researchers conducted tests on the compound against Staphylococcus aureus and Escherichia coli, finding MIC values as low as 0.22 μg/mL for certain derivatives.
- The study highlighted its potential for developing new antimicrobial agents.
-
Study on Anticancer Activity :
- A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines. Results indicated that it could effectively inhibit cell proliferation.
- Molecular dynamics simulations suggested that the compound interacts with key proteins involved in cancer progression.
Properties
Molecular Formula |
C19H21ClN2O3S |
---|---|
Molecular Weight |
392.9 g/mol |
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN2O3S/c1-5-14-17(23)22-16(12-6-8-13(20)9-7-12)15(18(24)25-10(2)3)11(4)21-19(22)26-14/h6-10,14,16H,5H2,1-4H3 |
InChI Key |
CXMHSKJCAOJWGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC(C)C)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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